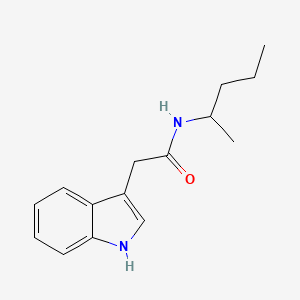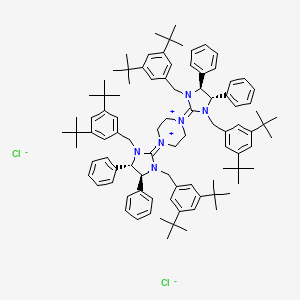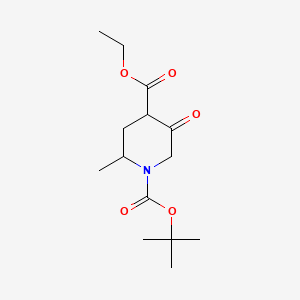
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C14H23NO5. This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and methyl groups, as well as two ester functionalities. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate involves several steps:
Reaction of Piperidine with Ethyl Chloroacetate: This step produces 3-oxopiperidine.
Reaction with Tetrabutylammonium Trifluorosilicate: This step generates the corresponding N-BOC protected amide.
Reaction with Dimethyl Oxalate: This final step yields this compound.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Analyse Des Réactions Chimiques
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers use this compound to develop new pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate involves its interaction with various molecular targets. The compound’s ester groups can undergo hydrolysis to release active intermediates, which then interact with specific enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to the desired therapeutic or material properties .
Comparaison Avec Des Composés Similaires
1-(tert-Butyl) 4-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate can be compared with similar compounds such as:
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- 1-Boc-3-oxopiperidine-4-carboxylic acid ethyl ester
- 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
These compounds share similar structural features but differ in the position and nature of substituents on the piperidine ring. The unique combination of tert-butyl, ethyl, and methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C14H23NO5 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl 2-methyl-5-oxopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-6-19-12(17)10-7-9(2)15(8-11(10)16)13(18)20-14(3,4)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
MGQLUJUFVVDLQA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(N(CC1=O)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


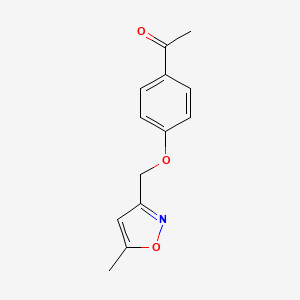
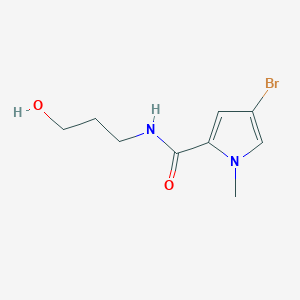

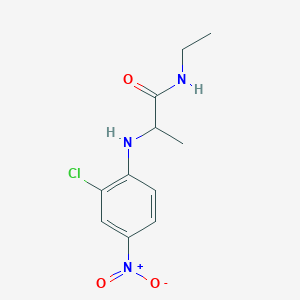
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)


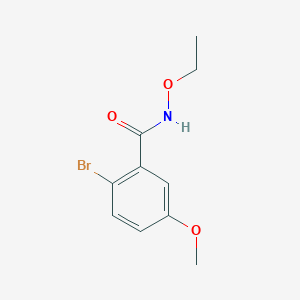
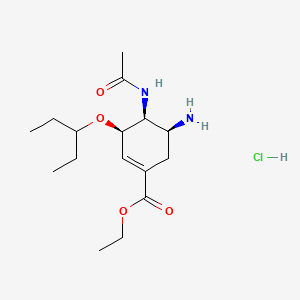
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
